

tigecycline pharmacokinetic variability critically ill

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tigecycline

Cat. No.: S545356

[Get Quote](#)

Frequently Asked Questions

- **What are the primary sources of tigecycline PK variability in the critically ill?** The key factors are the severity of the patient's condition (e.g., high APACHE II scores), organ dysfunction (particularly liver function), and specific patient demographics. Pathophysiological changes in critical illness, such as increased volume of distribution and variable clearance, are the main drivers [1] [2] [3].
- **Does renal impairment or continuous renal replacement therapy (CRRT) significantly alter tigecycline dosing?** Research indicates that despite high dialyzability, CRRT clearance contributes only moderately to total **tigecycline** elimination. Therefore, **no dose adjustment is typically necessary for patients undergoing CRRT** [4] [5]. Standard dosing regimens are often sufficient, though higher doses may be needed for less susceptible pathogens or specific infection types [5].
- **When should higher-than-standard dosing regimens be considered?** High-dose **tigecycline** (200 mg initial dose, then 100 mg every 12 hours) may be necessary to achieve pharmacokinetic/pharmacodynamic (PK/PD) targets for infections with higher minimum inhibitory concentrations (MICs) or for infections requiring a higher AUC/MIC target, such as complicated skin and skin-structure infections (cSSSI) [6]. Standard dosing often fails to achieve satisfactory PTAs for hospital-acquired pneumonia (HAP) at MICs of 2 mg/L [1].

Summary of Key Pharmacokinetic Parameters and Variability Factors

The table below consolidates population pharmacokinetic parameters and significant covariates identified from recent studies in critically ill patients.

Study Population	Structural Model	Typical CL (L/h)	Typical V (L)	Significant Covariates (on PK Parameters)
General Critically Ill [1]	One-compartment	11.30	105.00 (Vd)	APACHE II score (on CL), Age (on Vd)
Critically Ill (Prospective) [7]	Two-compartment	3.09	32.1 (V1), 113 (V2)	Creatinine Clearance (on CL), Body Weight (on V1, V2), GGT & Total Bilirubin (on Q), Albumin (on V2)
Critically Ill on CRRT [5]	Two-compartment	4.42	30.9 (V1), 98.7 (V2)	No covariates were retained in the final model.
Patients with Liver Failure [8]	(Not specified in abstract)	(Not specified)	(Not specified)	LiMAX test score & Total Bilirubin (correlated with Cmax)

Detailed Experimental Protocols from Key Studies

1. Population PK Study with Intensive Sampling [7]

- Objective:** To develop a PPK model and identify factors influencing **tigecycline** PK in critically ill patients.
- Patient Population:** 98 critically ill patients receiving various **tigecycline** dosing regimens.
- Drug Administration & Sampling:** **Tigecycline** was administered as a 30-minute intravenous infusion every 12 hours. On the day of sampling (steady-state, around the 7th dose), eight blood samples were collected per patient: pre-dose (0 h) and at 0.5, 1, 2, 3, 4, 6, and 12 hours after the start of infusion.
- Bioanalytical Method:** Plasma **tigecycline** concentrations were determined using a validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) method.

- **PK Modeling:** A population approach was implemented using NONMEM software. Model development involved testing one- and two-compartment models. Covariates like demographics, organ function, and laboratory values were tested for their influence on PK parameters using a stepwise forward inclusion and backward elimination process.

2. PK Study in Patients on Continuous Renal Replacement Therapy (CRRT) [4]

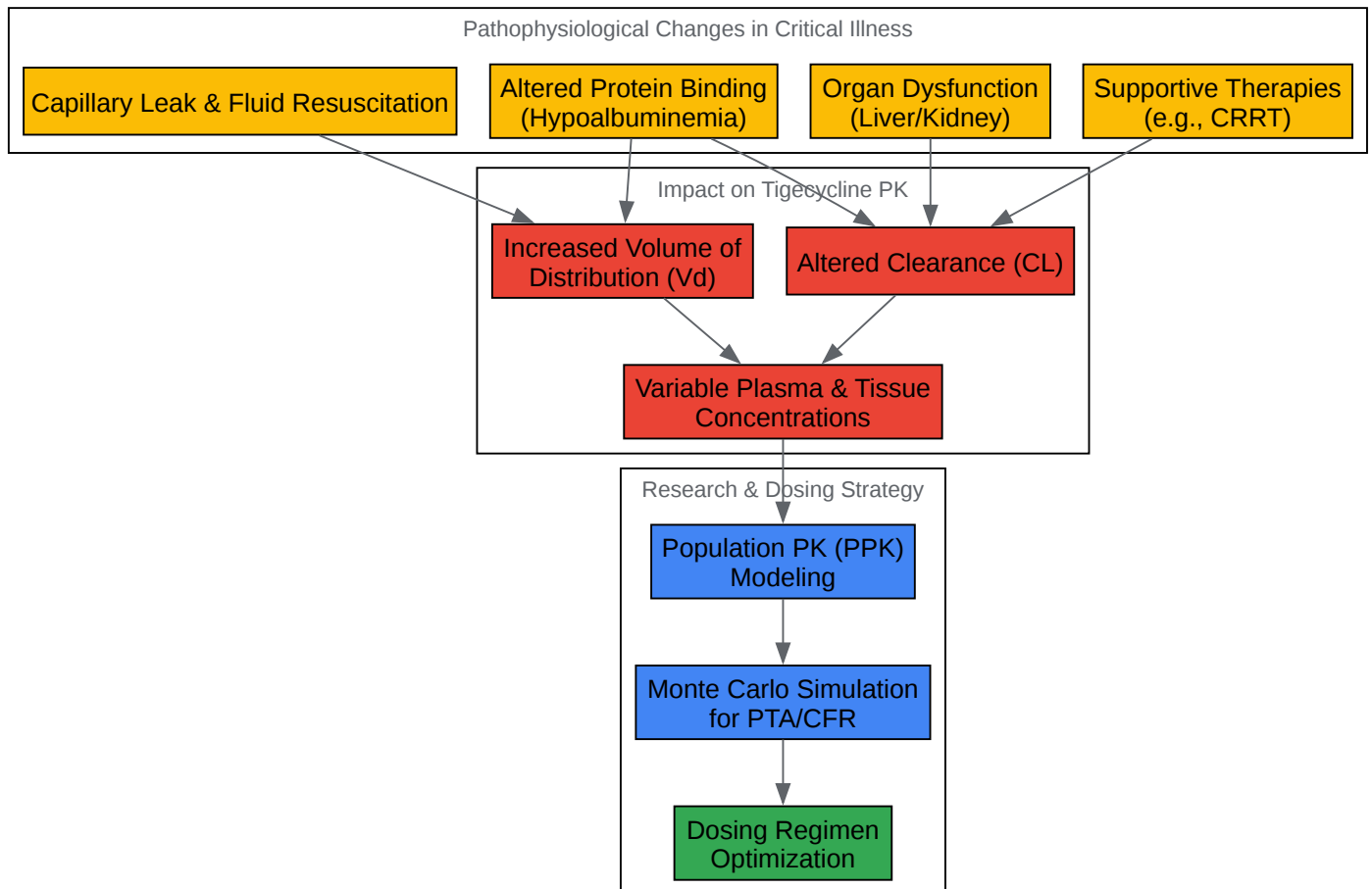
- **Objective:** To determine the PK of **tigecycline** and the clearance contributed by CRRT.
- **Patient Population:** 11 critically ill patients with AKI requiring either CVVHD or CVVHDF.
- **Drug Administration & Sampling:** Patients received a standard regimen (100 mg loading dose, then 50 mg every 12 hours). On day 4 of treatment, rich sampling was performed. Plasma samples were drawn at 11 time points: pre-dose (0 h), at the end of infusion (1 h), and at 1.25, 1.5, 1.75, 2, 4, 6, 8, and 12 hours. Effluent samples from the CRRT circuit were collected at the same times.
- **Bioanalytical Method:** Total and free **tigecycline** concentrations in plasma and effluent were determined using high-performance liquid chromatography with UV detection (HPLC-UV).
- **PK Modeling:** A population PK model was developed using NONMEM. Dialysis clearance was calculated based on effluent concentrations and flow rates.

3. Pharmacokinetics of High-Dose Tigecycline [6]

- **Objective:** To describe the PK/PD profile of a high-dose regimen (200 mg LD, then 100 mg q12h).
- **Patient Population:** 32 non-obese critically ill patients with severe infections.
- **Drug Administration & Sampling:** Patients received the high-dose regimen. On day 4 at steady-state, blood samples were collected at 9 time points: pre-dose (0 h) and at 1, 1.5, 2, 4, 6, 8, 10, and 12 hours after the start of infusion. In patients with pneumonia, a mini-bronchoalveolar lavage (BAL) was also performed to measure epithelial lining fluid (ELF) concentrations.
- **Bioanalytical Method:** **Tigecycline** concentrations in plasma and BAL were measured using HPLC-MS/MS. Urea was used as a dilution marker to calculate ELF concentrations.
- **PK/PD Analysis:** A one-compartment model was used to estimate PK parameters. AUC/MIC targets were evaluated for different infections (VAP: ≥ 4.5 ; IAI: ≥ 6.96 ; SSTI: ≥ 17.9).

Workflow and Pathophysiological Relationships

The following diagram illustrates the core pathophysiological changes in critical illness that drive pharmacokinetic variability and the subsequent modeling and simulation workflow used to optimize dosing.



[Click to download full resolution via product page](#)

Diagram Title: From Critical Illness to Dose Optimization

Key Troubleshooting Considerations for Researchers

- **Prioritize Patient Factors:** When predicting PK variability, focus on markers of overall illness severity (APACHE II) and specific organ function (bilirubin, CrCl) over demographic factors like age alone [1]

[7].

- **Account for High Variability:** Critically ill populations exhibit substantial inter-individual variability. Large confidence intervals in parameter estimates are common, and some studies may not find stable covariate relationships, especially in complex subpopulations like those on CRRT [5].
- **Validate Model Performance:** Always use internal validation techniques like bootstrap analysis and visual predictive checks (VPCs) to ensure the developed PPK model is robust and has good predictive performance [7] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Population pharmacokinetics of tigecycline in critically ill patients [pmc.ncbi.nlm.nih.gov]
2. Pharmacokinetic issues for antibiotics in the critically ill ... [pubmed.ncbi.nlm.nih.gov]
3. Pharmacokinetics in critical illness [derangedphysiology.com]
4. in Tigecycline patients on continuous renal replacement... critically ill [ccforum.biomedcentral.com]
5. Population pharmacokinetics of tigecycline for critically patients ill [dovepress.com]
6. Pharmacokinetics of high-dose tigecycline in critically ill ... [annalsofintensivecare.springeropen.com]
7. Population pharmacokinetics and individualized dosing of ... [frontiersin.org]
8. Pharmacokinetics of tigecycline in critically patients with liver... ill [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [tigecycline pharmacokinetic variability critically ill]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545356#tigecycline-pharmacokinetic-variability-critically-ill>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com